N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a morpholine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the morpholine and thiophene groups. The final step involves the formation of the oxalamide linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Morpholine and Thiophene Introduction: The morpholine and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents such as morpholine and thiophene derivatives.
Oxalamide Formation: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoxazole, morpholine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole, morpholine, and thiophene rings allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-1-5-23-18-13)16-9-12(11-2-8-24-10-11)19-3-6-22-7-4-19/h1-2,5,8,10,12H,3-4,6-7,9H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVFCJTCWJJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.